An In-Depth Technical Guide to the Chemical Properties of 2-[(4-Chlorophenyl)sulfanyl]aniline
An In-Depth Technical Guide to the Chemical Properties of 2-[(4-Chlorophenyl)sulfanyl]aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-[(4-Chlorophenyl)sulfanyl]aniline, a molecule of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, spectral profile, and synthetic methodologies, presented in a format tailored for researchers and professionals in drug development.
Chemical and Physical Properties
2-[(4-Chlorophenyl)sulfanyl]aniline, also known as 2-amino-4'-chlorodiphenyl sulfide, is an aromatic amine and a diaryl sulfide. Its structure features a 2-aminophenyl group linked to a 4-chlorophenyl group through a sulfur atom. This arrangement of functional groups imparts specific chemical reactivity and potential for biological activity.
Physicochemical Data
The key physicochemical properties of 2-[(4-Chlorophenyl)sulfanyl]aniline are summarized in the table below. These parameters are crucial for its handling, purification, and formulation.
| Property | Value | Reference |
| CAS Number | 37750-29-1 | [1][2] |
| Molecular Formula | C₁₂H₁₀ClNS | [1][2] |
| Molecular Weight | 235.73 g/mol | [1][2] |
| Melting Point | 32 °C | [1] |
| Boiling Point | 164-166 °C at 0.45 Torr | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 6 °C | [1] |
| Refractive Index | 1.684 | [1] |
| XLogP3 | 3.78 | [1] |
| Polar Surface Area (PSA) | 51.3 Ų | [1] |
Note: Some physical properties are predicted values.
Synthesis and Purification
Experimental Protocol: Ullmann Condensation
This protocol is a generalized procedure for the synthesis of diaryl sulfides and can be adapted for the synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline.[3][4]
Reaction Scheme:
Materials:
-
2-Aminothiophenol
-
1-Chloro-4-iodobenzene (or 1-bromo-4-chlorobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
High-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Procedure:
-
To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a suitable volume of DMF or DMSO to the flask.
-
Heat the reaction mixture to a temperature between 120-160 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
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// Nodes Reactants [label="Reactants:\n2-Aminothiophenol\n1-Chloro-4-iodobenzene\nCuI, K₂CO₃"]; Solvent [label="Solvent:\nDMF or DMSO"]; Reaction [label="Ullmann Condensation\n(120-160 °C, 12-24h)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="2-[(4-Chlorophenyl)sulfanyl]aniline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Reactants -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } Caption: General workflow for the synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline.
Spectral Data
Detailed spectral data for 2-[(4-Chlorophenyl)sulfanyl]aniline is not widely published. However, based on the known spectral properties of its constituent functional groups (aniline, chlorophenyl, and thioether), the following characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the eight aromatic protons. The protons on the aminophenyl ring will likely appear at a slightly higher field compared to those on the chlorophenyl ring due to the electron-donating effect of the amino group. The amino group protons would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will exhibit 12 distinct signals for the aromatic carbons. The carbon attached to the sulfur atom and the carbon bearing the amino group will have characteristic chemical shifts. The carbons on the chlorophenyl ring will also show distinct signals, with the carbon directly bonded to the chlorine atom being significantly affected.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 (two bands for primary amine) |
| C-H stretch (aromatic) | 3000-3100 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch (aromatic amine) | 1250-1350 |
| C-S stretch (thioether) | 600-800 |
| C-Cl stretch | 1000-1100 |
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z 235, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak is expected. The fragmentation pattern would likely involve the cleavage of the C-S bonds and fragmentation of the aromatic rings.
Biological Activity
While specific biological activity data for 2-[(4-Chlorophenyl)sulfanyl]aniline is limited in the public domain, the broader class of diaryl sulfides and aminodiphenyl sulfides are known to possess a range of biological activities. Derivatives of related structures have been investigated for their potential as antimicrobial, antifungal, and anticancer agents.[5][6][7] The presence of the aniline and chlorophenyl moieties, which are common pharmacophores, suggests that this compound could be a valuable scaffold for drug discovery.
Given the lack of specific signaling pathway information for this compound, a generalized logical diagram illustrating the process from a chemical compound to a potential biological effect is provided below.
Safety and Handling
Safety data for 2-[(4-Chlorophenyl)sulfanyl]aniline is not extensively documented. However, based on the safety profiles of similar compounds, it should be handled with care in a well-ventilated laboratory.[8][9][10][11] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is likely to be an irritant to the skin and eyes and may be harmful if swallowed or inhaled.
Conclusion
2-[(4-Chlorophenyl)sulfanyl]aniline is a chemical compound with potential applications in medicinal chemistry and materials science. This guide has summarized its known chemical and physical properties and provided generalized experimental protocols for its synthesis. Further research is required to fully elucidate its spectral characteristics, solubility profile, and biological activities to unlock its full potential in drug development and other scientific endeavors.
References
- 1. aksci.com [aksci.com]
- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
- 7. Design, synthesis, and cytotoxicity screening of 5-aryl-3-(2-(pyrrolyl) thiophenyl)-1, 2, 4-oxadiazoles as potential antitumor molecules on breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
![Chemical structure of 2-[(4-Chlorophenyl)sulfanyl]aniline](https://i.imgur.com/example.png)
